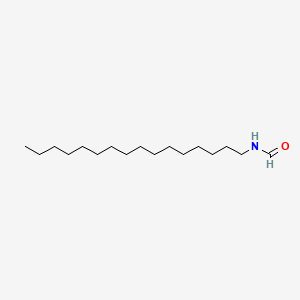

N-hexadecylformamide

Descripción general

Descripción

N-Hexadecylformamide is a chemical compound with the molecular formula C17H35NO . It has an average mass of 269.466 Da and a monoisotopic mass of 269.271851 Da .

Molecular Structure Analysis

The molecular structure of N-hexadecylformamide consists of a formamide group (HC(O)NH) attached to a hexadecyl group (CH2)15CH3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds .Physical And Chemical Properties Analysis

N-Hexadecylformamide has a density of 0.9±0.1 g/cm3, a boiling point of 401.7±14.0 °C at 760 mmHg, and a flash point of 248.9±5.1 °C . It has a polar surface area of 29 Å2, a molar refractivity of 84.6±0.3 cm3, and a molar volume of 315.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Nerve Regeneration

N-hexadecylformamide (Hexa), a long chain fatty alcohol, has shown promise in enhancing nerve regeneration. A study by Azzouz et al. (1996) in "Experimental Neurology" demonstrated that daily intraperitoneal injections of Hexa in mice following a sciatic nerve crush led to a 40% increase in the regeneration rate of sensory fibers compared to controls. Additionally, Hexa-treated mice showed significantly improved recovery of neuromuscular function, as evidenced by quantitative electromyography and sensorimotor tests (Azzouz et al., 1996).

Antineoplastic Activity

Hexadecylphosphocholine (He-PC), a derivative of hexadecylformamide, has been studied for its remarkable antineoplastic activity. In vitro studies on leukemia cell lines and in vivo experiments on rat mammary carcinomas have shown that He-PC has superior effects compared to traditional chemotherapy agents, with no hematotoxic effects observed. This was reported by Unger et al. (1989) in "Acta oncologica" (Unger et al., 1989).

Topical Application in Cutaneous Lymphomas

Hexadecylphosphocholine has been investigated for its potential in the treatment of cutaneous lymphomas through topical application. A phase I/II study by Dummer et al. (1993) in "Journal of the American Academy of Dermatology" showed promising results, with an objective response rate of 56% in patients treated with this compound (Dummer et al., 1993).

Modulation of Fibronectin and Integrin Synthesis

A study in "Archives of Dermatological Research" by Blume-Peytavi et al. (1997) demonstrated the antiproliferative effect of Hexadecylphosphocholine on keloid fibroblasts. The compound inhibited proliferation more strongly in keloid fibroblasts than in normal fibroblasts and modulated the expression and synthesis of fibronectin and integrin subunits, suggesting a potential therapeutic approach for keloid and hypertrophic scars (Blume-Peytavi et al., 1997).

Safety and Hazards

According to the safety data sheet, N-hexadecylformamide should be kept in a dry, cool, and well-ventilated place . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards .

Propiedades

IUPAC Name |

N-hexadecylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h17H,2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZZEOFPTKOHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338246 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hexadecylformamide | |

CAS RN |

53396-33-1 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)

![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)